2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzothiazole moiety, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor in specific signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide stands out due to its unique combination of a triazine ring, benzothiazole moiety, and butanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N5OS2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H21N5OS2/c1-2-16(18(26)23-20-22-14-10-6-7-11-17(14)28-20)27-19-21-12-15(24-25-19)13-8-4-3-5-9-13/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3,(H,22,23,26) |
InChI Key |
FPPOVDIGFWMGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)SC3=NC=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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